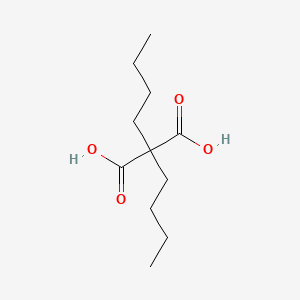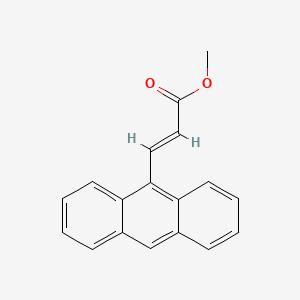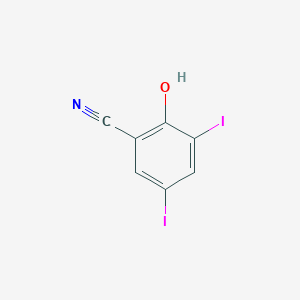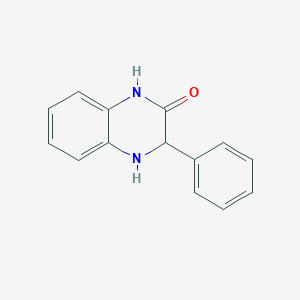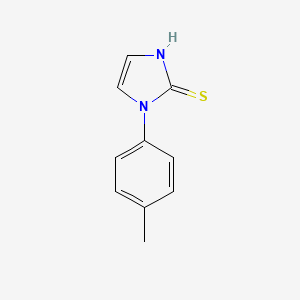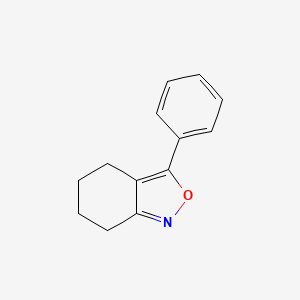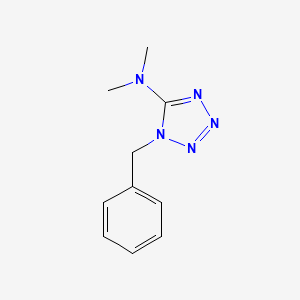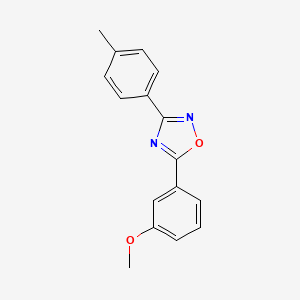
5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring, which is known for its biological activity.
Mecanismo De Acción
The mechanism of action of 5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may act through various pathways, such as the inhibition of enzymes or the modulation of signaling pathways. For example, in antimicrobial studies, it has been suggested that this compound may inhibit bacterial cell wall synthesis or disrupt the integrity of the bacterial membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and experimental conditions. In antimicrobial studies, this compound has been shown to inhibit the growth of various bacterial and fungal strains. In anticancer studies, it has been found to induce apoptosis in cancer cells and inhibit tumor growth. In anti-inflammatory studies, it has been shown to reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its potential for various applications. It has been studied for its antimicrobial, anticancer, and anti-inflammatory activities, among others. Another advantage is its relative ease of synthesis, which allows for the production of large quantities of the compound. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
In the future, further studies are needed to fully understand the mechanism of action of 5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. This will allow for the optimization of its use in various applications. Additionally, studies are needed to determine its potential toxicity and side effects, which will be important for its eventual clinical use. Other future directions include the development of more efficient synthesis methods and the exploration of its potential applications in other fields, such as materials science and catalysis.
Aplicaciones Científicas De Investigación
The potential applications of 5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in scientific research are vast. It has been studied for its antimicrobial, anticancer, and anti-inflammatory activities. In antimicrobial studies, this compound has shown promising results against various bacterial and fungal strains. In anticancer studies, it has been found to induce apoptosis in cancer cells and inhibit tumor growth. In anti-inflammatory studies, it has been shown to reduce inflammation and oxidative stress.
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-8-12(9-7-11)15-17-16(20-18-15)13-4-3-5-14(10-13)19-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUCNUYKVASIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353907 | |
| Record name | 5-(3-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331989-50-5 | |
| Record name | 5-(3-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B3060317.png)

